molecular formula C11H9ClN4O B11978551 1-(4-Chlorophenyl)-3-pyrimidin-2-ylurea CAS No. 33561-18-1

1-(4-Chlorophenyl)-3-pyrimidin-2-ylurea

Cat. No.: B11978551
CAS No.: 33561-18-1
M. Wt: 248.67 g/mol
InChI Key: MXJHNLOYYPEQHJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-pyrimidin-2-ylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group attached to a pyrimidinylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-pyrimidin-2-ylurea typically involves the reaction of 4-chloroaniline with pyrimidine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and higher yields. The final product is isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-pyrimidin-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-pyrimidin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-pyridin-2-ylurea: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    1-(4-Chlorophenyl)-3-imidazol-2-ylurea: Contains an imidazole ring instead of a pyrimidine ring.

Uniqueness: 1-(4-Chlorophenyl)-3-pyrimidin-2-ylurea is unique due to its specific combination of a chlorophenyl group and a pyrimidinylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

33561-18-1

Molecular Formula

C11H9ClN4O

Molecular Weight

248.67 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-pyrimidin-2-ylurea

InChI

InChI=1S/C11H9ClN4O/c12-8-2-4-9(5-3-8)15-11(17)16-10-13-6-1-7-14-10/h1-7H,(H2,13,14,15,16,17)

InChI Key

MXJHNLOYYPEQHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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